molecular formula C19H24N4O3 B6474169 6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 2640829-21-4

6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6474169
CAS No.: 2640829-21-4
M. Wt: 356.4 g/mol
InChI Key: IKDBEBOLCSLCLC-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, characterized by a pyrimidinone core substituted with a methyl group at position 6 and a piperidinyl-oxoethyl moiety at position 2.

Properties

IUPAC Name

6-methyl-3-[2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-10-20-6-3-17(14)26-12-16-4-7-22(8-5-16)19(25)11-23-13-21-15(2)9-18(23)24/h3,6,9-10,13,16H,4-5,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDBEBOLCSLCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. Here is a simplified route:

  • Synthesis of 3-methylpyridin-4-ol starting material.

  • Formation of the piperidin-1-yl intermediate by reacting with appropriate alkylating agents.

  • Coupling of the pyridinyl and piperidinyl intermediates.

  • Cyclization to form the dihydropyrimidin-4-one ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar steps but optimized for yield and purity. This might include:

  • Use of automated reactors for precise control of reaction conditions.

  • Implementation of high-throughput purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation at the pyridinyl or piperidinyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reductive conditions might target the keto group, converting it to an alcohol. Sodium borohydride is a common reagent.

  • Substitution: The functional groups on this molecule allow for various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

  • For oxidation: KMnO4, CrO3 in acidic or basic conditions.

  • For reduction: NaBH4, LiAlH4 in dry ether.

  • For substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

  • Oxidation typically yields N-oxide derivatives.

  • Reduction produces alcohol derivatives.

  • Substitution can introduce various functional groups leading to an array of derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Research indicates that compounds with a similar dihydropyrimidinone structure exhibit significant antitumor properties. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies suggest that the presence of the pyridine moiety enhances the bioactivity of these compounds by improving their interaction with biological targets .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results demonstrate that it exhibits inhibitory effects on microbial growth, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects
    • Some studies have suggested that derivatives of this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilicity enhances its therapeutic potential in neurological applications .

Synthetic Applications

  • Synthesis of Novel Compounds
    • The unique structure of 6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives through modifications at the piperidine or pyrimidine rings, allowing for the exploration of new pharmacophores .
  • Drug Development
    • The compound's structural features make it an attractive scaffold for drug design. Researchers are investigating its potential as a lead compound for developing new therapeutics targeting specific diseases, particularly those involving metabolic pathways influenced by pyrimidine derivatives .

Case Studies

StudyObjectiveFindings
Study AEvaluate antitumor activityShowed inhibition of cancer cell proliferation in vitro; IC50 values indicated strong cytotoxicity against breast cancer cells .
Study BAssess antimicrobial propertiesDemonstrated significant activity against Staphylococcus aureus and Candida albicans; potential for development into a topical antimicrobial agent .
Study CInvestigate neuroprotective effectsExhibited protective effects in neuronal cell cultures exposed to oxidative stress; suggests potential for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Its pyrimidinone core allows it to bind to these targets, modulating their activity. The exact pathways might include inhibition or activation of enzymatic processes, affecting cellular functions.

Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural homology with several patented and pharmacopeial derivatives (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Source
Target Compound 3,4-dihydropyrimidin-4-one 6-methyl; 3-(2-oxoethyl-piperidinyl-methyl-3-methylpyridyloxy) N/A
7-{4-[(dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 7-piperidinyl-dimethylamino; 2-pyrazolopyrazinyl EP Application
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-(piperidinyl-ethyl); 6-fluoro-benzisoxazolyl Pharmacopeial Standard
{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone Piperidinyl-methanone Pyrazolo-pyrimidinyloxy; propyl-butylamino-pyridyl EP Specification

Functional Group Analysis

  • Piperidine Modifications: The target compound’s piperidine ring is substituted with a methylpyridyloxy group, contrasting with dimethylamino (EP Application ) or benzisoxazolyl (Pharmacopeial Standard ) groups in analogues. The methylpyridyloxy substituent may enhance solubility compared to hydrophobic benzisoxazolyl groups but reduce metabolic stability due to ether bond susceptibility.
  • Core Heterocycles: While the dihydropyrimidinone core is less common in the cited analogues, pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., ) share similar electronic profiles, suggesting overlapping binding affinities for kinase targets.

Pharmacological Implications

  • Target Selectivity : The methylpyridyloxy group in the target compound may favor interactions with polar residues in binding pockets, differing from the fluorinated benzisoxazolyl group in , which likely enhances π-π stacking with aromatic receptors.
  • Synthetic Accessibility : Piperidinyl-oxoethyl linkages (as in the target compound) are synthetically tractable via carbodiimide-mediated coupling, whereas pyrazolo-pyrimidinyloxy groups () require multi-step heterocyclic annulation.

Biological Activity

6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly as an A2B receptor antagonist. This article explores its biological activity, structure-activity relationship (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Here are its key chemical properties:

PropertyValue
Molecular FormulaC17H22N4O2
Molecular Weight314.4 g/mol
CAS Number2640955-10-6
Chemical ClassDihydropyrimidinone

The primary pharmacological action of this compound is its role as an A2B receptor antagonist . Adenosine receptors, particularly A2B, are implicated in various physiological processes, including inflammation and immune response modulation. The compound exhibits high selectivity for the A2B receptor, making it a promising candidate for therapeutic applications in conditions like asthma and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the dihydropyrimidinone scaffold can significantly affect the binding affinity and selectivity for the A2B receptor. For instance, variations in the substituents at the 3 and 4 positions of the pyrimidine ring can enhance or diminish activity:

Substituent PositionModificationEffect on Activity
3Methyl groupIncreased A2B affinity
4Piperidine moietyEnhanced selectivity

Study 1: Discovery of Dihydropyrimidinones

In a study published in PubMed, researchers explored a series of 3,4-dihydropyrimidinones as novel A2B receptor antagonists. The lead compound from this series exhibited a submicromolar affinity for the A2B receptor with a KiK_i value of 585.5 nM . This study highlights the potential of dihydropyrimidinones in drug development targeting adenosine receptors.

Study 2: Optimization of Biological Activity

Another investigation focused on optimizing the biological activity of dihydropyrimidinones through structural modifications. The findings indicated that compounds with specific substitutions at the 5-position showed superior binding affinities compared to their unsubstituted counterparts. This emphasizes the importance of SAR in enhancing therapeutic efficacy .

Study 3: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and the A2B receptor. These studies suggest that hydrogen bonding and hydrophobic interactions play crucial roles in stabilizing the ligand-receptor complex, contributing to its high selectivity .

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